molecular formula C10H5Br2NO2 B15258529 6,8-Dibromoquinoline-2-carboxylic acid

6,8-Dibromoquinoline-2-carboxylic acid

Cat. No.: B15258529
M. Wt: 330.96 g/mol
InChI Key: IQLSNUSBHFYMFQ-UHFFFAOYSA-N
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Description

6,8-Dibromoquinoline-2-carboxylic acid is a heterocyclic aromatic compound featuring a quinoline core substituted with bromine atoms at positions 6 and 8, and a carboxylic acid group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dibromoquinoline-2-carboxylic acid typically involves the bromination of quinoline derivatives followed by carboxylation. One common method includes the treatment of 6,8-dibromoquinoline with n-butyllithium (n-BuLi) followed by trapping with an electrophile such as carbon dioxide (CO₂) to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6,8-dibromoquinoline-2-carboxylic acid and its derivatives involves interactions with specific molecular targets. For instance, quinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific derivative and its application.

Properties

Molecular Formula

C10H5Br2NO2

Molecular Weight

330.96 g/mol

IUPAC Name

6,8-dibromoquinoline-2-carboxylic acid

InChI

InChI=1S/C10H5Br2NO2/c11-6-3-5-1-2-8(10(14)15)13-9(5)7(12)4-6/h1-4H,(H,14,15)

InChI Key

IQLSNUSBHFYMFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Br)Br)C(=O)O

Origin of Product

United States

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